4-Iodophenyl acetate
Overview
Description
4-Iodophenyl acetate is an organic compound with the molecular formula C8H7IO2. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetate group. This compound is typically a white to light yellow solid and is slightly soluble in water but more soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodophenyl acetate is commonly synthesized through the reaction of 4-iodophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{I}\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{I}\text{OCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it can react with sodium azide to form 4-azidophenyl acetate.
Reduction Reactions: The iodine atom in this compound can be reduced to form 4-phenyl acetate.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
4-Azidophenyl acetate: Formed from nucleophilic substitution with sodium azide.
4-Phenyl acetate: Formed from the reduction of the iodine atom.
Oxidized derivatives: Various products depending on the oxidizing agent used
Scientific Research Applications
4-Iodophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 4-iodophenyl acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The acetate group can also participate in esterification and hydrolysis reactions. These properties make it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
- 4-Aminoacetophenone
- 4-Hydroxyacetophenone
- 4-Aminoacetanilide
- Methyl 4-hydroxybenzoate
- 4-(4-Hydroxyphenyl)-2-butanone
Comparison: 4-Iodophenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. For example, 4-hydroxyacetophenone lacks the iodine atom and thus has different reactivity and applications. The iodine atom in this compound makes it more suitable for certain types of substitution reactions, which are not possible with its non-iodinated counterparts .
Properties
IUPAC Name |
(4-iodophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYFISNECFQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955149 | |
Record name | 4-Iodophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33527-94-5 | |
Record name | Phenol, 4-iodo-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-iodophenyl acetate in organic synthesis, particularly in the context of the provided research?
A1: this compound serves as a crucial starting material for synthesizing more complex molecules with potential biological activity. In the research article titled "Synthesis, structure and in vitro cytotoxicity testing of some 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid" [], this compound is used as a precursor for synthesizing a series of novel 1,3,4-oxadiazoline derivatives. These derivatives incorporate a 5-iodosalicylic acid moiety, derived from the initial this compound, and are further modified with various substituents. This study highlights the versatility of this compound in building diverse chemical structures for potential pharmaceutical applications.
Q2: The study mentions that some of the synthesized compounds showed promising anticancer activity. What structural features contributed to this activity?
A2: While the study doesn't delve deep into a full structure-activity relationship (SAR) analysis, it does indicate that the presence of specific substituents on the 1,3,4-oxadiazoline ring influences the anticancer activity. For instance, compounds featuring 4-fluorophenyl, 4-chlorophenyl, 3-bromophenyl, and 4-methylphenyl groups at a particular position on the 1,3,4-oxadiazoline core exhibited good inhibitory activity against human cancer cell lines KB and Hep-G2 []. This suggests that the type and position of substituents on this core structure play a role in its interaction with potential biological targets and warrant further investigation.
Q3: The second research article focuses on a different application of this compound. Could you elaborate on its role in that specific context?
A3: In the research "Heck Reaction of Amino Acid Derived Vinyl Substrates in the Synthesis of Homotyrosinol Derivatives" [], this compound acts as a substrate in a Heck coupling reaction. This palladium-catalyzed reaction aims to couple this compound with a vinylglycinol derivative, ultimately leading to the synthesis of homotyrosinol derivatives. This study highlights the application of this compound in a named reaction, demonstrating its utility in constructing molecules with potential biological relevance through well-established synthetic methodologies.
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